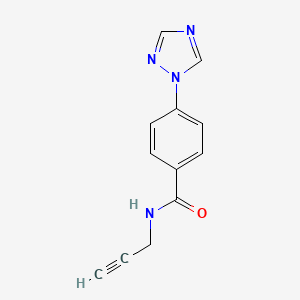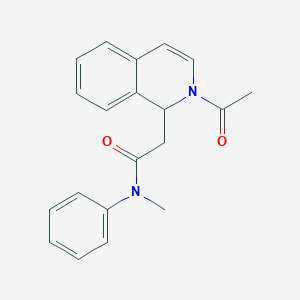![molecular formula C17H18N2O2S2 B7545655 N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)
N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide, commonly known as BZS, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BZS belongs to the class of benzothiazole derivatives, which have been found to exhibit various biological activities, including antimicrobial, antitumor, and anticonvulsant properties. In
科学研究应用
BZS has been found to exhibit various biological activities, including anticonvulsant, neuroprotective, and anti-inflammatory effects. It has been studied for its potential applications in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. BZS has also been investigated for its potential use as a diagnostic tool for imaging amyloid plaques in the brain, which are associated with Alzheimer's disease.
作用机制
The exact mechanism of action of BZS is not fully understood, but it is believed to act through multiple pathways. BZS has been found to modulate the activity of various neurotransmitters, including GABA, glutamate, and acetylcholine, which are involved in the regulation of neuronal excitability and synaptic transmission. BZS has also been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
BZS has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce seizure activity and improve cognitive function in rats with epilepsy. BZS has also been found to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using BZS in lab experiments is its high potency and selectivity for its target molecules, which allows for precise modulation of biological pathways. BZS also has good solubility in water and organic solvents, which makes it easy to administer in animal models. However, one limitation of using BZS in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and controlled.
未来方向
There are several future directions for the research of BZS. One potential application is its use as a therapeutic agent for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Further studies are needed to elucidate the exact mechanism of action of BZS and to determine its efficacy and safety in human clinical trials. Another future direction is the development of new derivatives of BZS with improved potency and selectivity for its target molecules. These derivatives could be used as diagnostic tools or therapeutic agents for a variety of diseases. Finally, BZS could be used as a lead compound for the development of new drugs with novel mechanisms of action and improved therapeutic profiles.
合成方法
BZS can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with 4-chloro-3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then further reacted with ethylene oxide to yield the final product, BZS. The purity and yield of BZS can be improved through various purification methods such as recrystallization and column chromatography.
属性
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-12-8-10-14(11-9-12)23(20,21)19(3)13(2)17-18-15-6-4-5-7-16(15)22-17/h4-11,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWISNBVPOWZLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(C)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)

![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)







![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)
